molecular formula C11H10O B078839 3-Methyl-1-naphthol CAS No. 13615-40-2

3-Methyl-1-naphthol

Cat. No. B078839
CAS RN: 13615-40-2
M. Wt: 158.2 g/mol
InChI Key: ZPJCBXBTQBOAKY-UHFFFAOYSA-N
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Description

3-Methyl-1-naphthol is a chemical compound that belongs to the class of organic compounds known as naphthols. These are naphthalenes carrying a hydroxyl group on one of the ring carbons. Naphthols, including 3-Methyl-1-naphthol, are known for their diverse chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of 1-naphthols, a category to which 3-Methyl-1-naphthol belongs, can be achieved through various methods. One approach involves the electrochemical synthesis using alkynes and 1,3-dicarbonyl compounds by annulation of C-centered radical under electrochemical conditions, eliminating the need for oxidants and transition-metal catalysts (He et al., 2019). Another method employs Brønsted acidic ionic liquids as catalysts for synthesizing naphthol derivatives (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

Molecular structure plays a crucial role in the reactivity and properties of 3-Methyl-1-naphthol. Studies involving NMR and IR spectroscopy can provide insights into the molecular structure of naphthol derivatives, revealing how different substituents influence the compound's electronic environment and reactivity.

Chemical Reactions and Properties

3-Methyl-1-naphthol participates in various chemical reactions, including condensation reactions, to form complex molecules. For example, 1-naphthols can be synthesized through Rh(III)-catalyzed C-H activation of sulfoxonium ylides, showing the compound's versatility in organic synthesis (Xu et al., 2017).

Scientific Research Applications

  • Histochemical Techniques for Tissue Oxidase Demonstration : 3-Methyl-1-naphthol and similar compounds are utilized in histochemical techniques for demonstrating tissue oxidase. These compounds, in conjunction with other reagents, help in staining tissues, enabling better visualization under microscopy. This technique is significant in cell and tissue analysis, particularly in medical research and diagnostics (Burstone, 1959).

  • Organic Synthesis – Catalysts and Reagents : In organic chemistry, 3-Methyl-1-naphthol is used in the synthesis of complex organic compounds. For example, it's involved in the ultrasound-mediated, one-pot multi-component synthesis of amidoalkyl naphthols using new magnetic nanoparticles, demonstrating its role in innovative synthetic methodologies (Safari & Zarnegar, 2014).

  • Green Chemistry Applications : In the context of green chemistry, 3-Methyl-1-naphthol is employed in experiments like the methylation of 2-naphthol using eco-friendly reagents. Such studies highlight its role in developing sustainable chemical processes (Tundo, Rosamilia, & Aricò, 2010).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of 3-Methyl-1-naphthol are synthesized for various applications, including the development of novel drugs and therapeutic agents. For instance, studies focus on synthesizing specific compounds for potential use in treating conditions like Alzheimer's disease (Langer et al., 2005).

  • Enantioselective Synthesis : 3-Methyl-1-naphthol is also involved in enantioselective synthesis, crucial in creating specific enantiomers of pharmaceutical compounds. This application is vital for producing drugs with desired therapeutic effects while minimizing side effects (Liu et al., 2001).

  • Catalysis in Chemical Reactions : Its role as a catalyst in chemical reactions is another significant application. For instance, it aids in the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, showcasing its importance in facilitating and optimizing chemical reactions (Kamali & Shirini, 2018).

Safety And Hazards

While specific safety and hazard information for 3-Methyl-1-naphthol was not found, it’s worth noting that 1-naphthol, a related compound, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

1-Naphthols, including 3-Methyl-1-naphthol, have potential applications in the development of multifunctional material systems due to their useful properties and good stability . They can be used as anti-corrosion materials and as materials for non-linear optical (NLO) devices .

properties

IUPAC Name

3-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJCBXBTQBOAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159697
Record name 1-Naphthol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-naphthol

CAS RN

13615-40-2
Record name 3-Methyl-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13615-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 7-bromo-3-methylnaphthalen-1-ol (100 mg, 0.421 mmol), 10% w/w Pd/C (45 mg, 42.1 μmol Pd), and absolute EtOH (2.0 mL) was purged under vacuum and backfilled with H2 from a balloon several times. The suspension was stirred under a balloon of H2 at 23° C. overnight. The reaction was filtered over Celite, the cake was washed with EtOAc. The filtrate was concentrated and dissolved in DCM. The solution was wet-loaded onto a 12 g “gold” ISCO silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (yield was not found). 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=7.8 Hz, 1H), 7.72 (d, J=7.8 Hz, 1H), 7.47-7.39 (m, 2H), 7.22 (s, 1H), 6.67 (s, 1H), 2.45 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-[1,4]-naphthoquinone (5 g, 29 mmol) and ether (200 ml) were mixed in a reaction vessel replaced with argon, and this solution was cooled to -10° C. A suspension (40 ml) of lithium aluminum hydride (1.0 g, 26.3 mmol) in ether was added dropwise to this solution over 40 minutes, and the mixture was stirred at room temperature for 0.5 hour. To the reaction mixture was added dropwise 1N hydrochloric acid (100 ml) to stop the reaction. The aqueous layer was extracted twice with ethyl acetate (100 ml). The organic layers were combined, washed twice with saturated brine (50 ml), 3 times with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Water (10 ml) and conc. hydrochloric acid (10 ml) were added to the obtained residue, and the mixture was refluxed under heating for 2 hours. Water (50 ml) was added to this reaction mixture, and the aqueous layer was extracted twice with ether (50 ml). The organic layer was washed with water (30 ml), washed twice with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (30 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=30/1-10/1) to give 3-methylnaphthalen-1-ol in a mixture of compounds structurally unidentified. The mixture was not further purified, but used for the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Crude 1-acetoxy-3-methylnaphthalene (84 g, 0.42 mole) was boiled with 10% ethanolic potassium hydroxide (300 cm3) for 3 hours. Ethanol was distilled off and the residue dissolved in water and extracted with toluene to remove neutral products. The aqueous alkaline solution was carefully acidified with dilute hydrochloric acid and the liberated 3-methyl-l-naphthol extracted with ether. The ether extract was washed with water, dried and filtered. Ether solvent was removed leaving 3-methyl-l-naphthol (18.4 g) as clear colorless crystals.
Name
1-acetoxy-3-methylnaphthalene
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-naphthol
Reactant of Route 2
3-Methyl-1-naphthol
Reactant of Route 3
3-Methyl-1-naphthol
Reactant of Route 4
3-Methyl-1-naphthol
Reactant of Route 5
3-Methyl-1-naphthol
Reactant of Route 6
3-Methyl-1-naphthol

Citations

For This Compound
97
Citations
JD Edwards Jr, JL Cashaw - Journal of the American Chemical …, 1954 - ACS Publications
The melting point of compound III obtained in this study agrees with that reported by Haworth and Atkinson. 2 In all probability Borsche and Neimann1 did not completely separate the …
Number of citations: 2 pubs.acs.org
AD Emmett, O Kamm, EA Sharp - Journal of Biological Chemistry, 1940 - cabdirect.org
Of a number of water soluble synthetic preparations of vitamin K, the most active were 4-amino-3-methyl-1-naphthol and 4-amino-2-methyl-1-naphthol. Administered orally or …
Number of citations: 19 www.cabdirect.org
H Greenland, JT Pinhey… - Australian journal of …, 1986 - CSIRO Publishing
… The structure of the naphthol (13) followed from its conversion into the known diacetate, and its non-identity with 4-acetoxy-3-methyl-1-naphthol." The latter compound was the only …
Number of citations: 6 www.publish.csiro.au
L Marion, JA McRae - Canadian Journal of Research, 1940 - cdnsciencepub.com
… This can be decarbox-vlated to a naphthol ideniical &.ith 3-methyl-1-naphthol prepared by a series of reactions from B-methyl-naphthalene. The synthetic naphthol, in the Kolbe …
Number of citations: 4 cdnsciencepub.com
ER ANDERSON, JE KARABIN, H Udesky… - Archives of …, 1940 - jamanetwork.com
A water-soluble compound with vitamin K activity, 4-amino-2-methyl-1-naphthol hydrochloride, has been synthesized by Doisy and his associates. The oil-soluble vitamin K, 2-methyl-1,4…
Number of citations: 9 jamanetwork.com
CD Snyder, H Rapoport - Journal of the American Chemical …, 1974 - ACS Publications
… Thus alkylation of the potassium salt of 2-methyl1,4-naphthoquinol or 4-methoxy-3-methyl-1 -naphthol with geranyl bromide gave menaquinone-2 in 20 and 45% yield, respectively, …
Number of citations: 104 pubs.acs.org
DL Dreyer, I Arai, CD Bachman… - Journal of the …, 1975 - ACS Publications
… 3-c]-5,10-pyrandione (7-methoxyelutherin, 6), 3,4-dihydro7,9-dimethoxy-1,3-dimethyl-6-hydroxy-1 í/-naphtho[2,3-c]pyran-5,10-dione (7), and 2-aceto-6,8-dimethoxy-3-methyl-1 naphthol …
Number of citations: 141 pubs.acs.org
M Abdel-Mogib, SA Basaif - Die Pharmazie, 2002 - europepmc.org
… The new compounds were identified as 2-acetyl-8-methoxy-3-methyl-1-naphthol and 2-acetyl-1,8-dimethoxy-3-methylnaphthalene. The separated compounds were identified on the …
Number of citations: 22 europepmc.org
Y Matsushita, IC Jang, T Imai, K Fukushima… - Journal of wood …, 2010 - Springer
… From the NMR data, 2 was characterized as 5,6,8-trimethoxy-3-methyl-1-naphthol. The NMR spectroscopic data are summarized in Table 1. This compound has been synthesized …
Number of citations: 10 link.springer.com
H Matsuzaka, Y Hiroe, M Iwasaki, Y Ishii… - The Journal of …, 1988 - ACS Publications
Cinnamyl compounds undergo smooth cyclocarbonylation to afford 1-naphthol derivatives at 160 C under 60 atm of CO in the presence of Ac20, NEtg, and a catalytic amount of …
Number of citations: 55 pubs.acs.org

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